

Application Notes and Protocols: 15-LOX-IN-2 In Vitro Enzyme Kinetics Assay

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Compound of Interest

Compound Name: 15-LOX-IN-2

Cat. No.: B3026011

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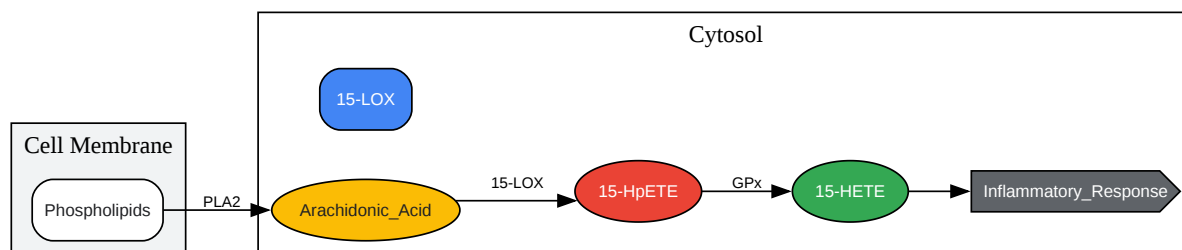
Introduction

15-Lipoxygenase (15-LOX) is a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid and linoleic acid, to produce bioactive lipid mediators.[1][2] These products, including 15-hydroxyeicosatetraenoic acid (15-HETE), are involved in a variety of physiological and pathological processes, making 15-LOX a significant target in drug discovery for inflammatory diseases and cancer.[3] This document provides a detailed protocol for conducting an in vitro enzyme kinetics assay to evaluate inhibitors of 15-LOX, using **15-LOX-IN-2** as a representative compound.

The assay described herein is a continuous spectrophotometric method that monitors the formation of the conjugated diene product, which exhibits a characteristic absorbance at 234 nm.[1] This allows for the real-time measurement of enzyme activity and the determination of key kinetic parameters, such as IC_{50} , K_i , and the mode of inhibition.

Signaling Pathway of 15-Lipoxygenase

15-LOX enzymes play a crucial role in the arachidonic acid cascade. Upon cellular stimulation, arachidonic acid is released from the cell membrane and can be metabolized by various enzymes, including lipoxygenases. 15-LOX converts arachidonic acid to 15-hydroperoxyeicosatetraenoic acid (15-HpETE), which is then reduced to 15-HETE. These lipid mediators can then signal through various receptors to modulate inflammatory responses.



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Figure 1: Simplified signaling pathway of 15-Lipoxygenase.

Experimental Protocols

Materials and Reagents

Reagent	Supplier	Catalog Number	Storage
Human Recombinant 15-LOX-2	Cayman Chemical	10007871	-80°C
Arachidonic Acid	Cayman Chemical	90010	-20°C
15-LOX-IN-2	(Example) Sigma-Aldrich	SMLXXXX	-20°C
HEPES Buffer	Sigma-Aldrich	H3375	Room Temperature
Sodium Chloride	Sigma-Aldrich	S9888	Room Temperature
EDTA	Sigma-Aldrich	E9884	Room Temperature
Triton X-100	Sigma-Aldrich	T8787	Room Temperature
Dimethyl Sulfoxide (DMSO)	Sigma-Aldrich	D8418	Room Temperature

Equipment

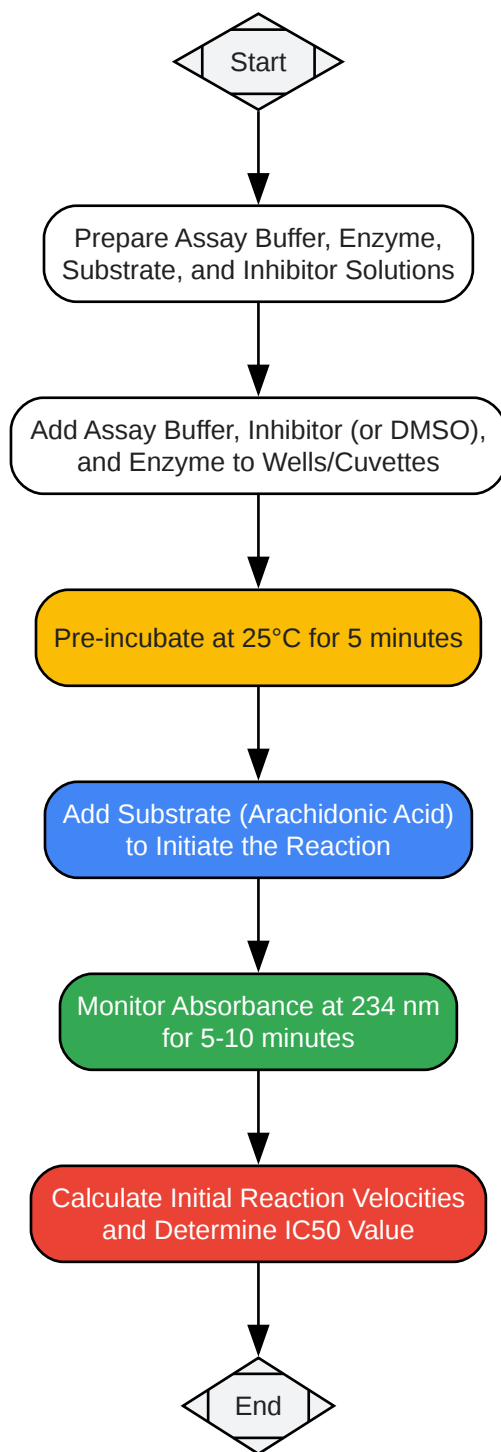
- UV-Vis Spectrophotometer capable of reading 96-well plates or individual cuvettes at 234 nm.
- 96-well UV-transparent microplates or quartz cuvettes.
- Pipettes and tips.
- Incubator or water bath set to 25°C.

Solution Preparation

- Assay Buffer: 25 mM HEPES, 50 mM NaCl, 100 μ M EDTA, pH 7.5. Prepare fresh and store at 4°C.
- Enzyme Stock Solution: Reconstitute lyophilized 15-LOX-2 in assay buffer to a concentration of 1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
- Enzyme Working Solution: Dilute the enzyme stock solution in ice-cold assay buffer to the desired final concentration (e.g., 5-20 nM). Prepare fresh before each experiment.
- Substrate Stock Solution: Dissolve arachidonic acid in ethanol to a concentration of 10 mM. Store at -20°C.
- Substrate Working Solution: Dilute the substrate stock solution in the assay buffer to the desired concentrations (e.g., 0.5 μ M to 50 μ M).
- Inhibitor Stock Solution: Dissolve **15-LOX-IN-2** in DMSO to a concentration of 10 mM. Store at -20°C.
- Inhibitor Working Solutions: Prepare serial dilutions of the inhibitor stock solution in DMSO.

Experimental Workflow for IC₅₀ Determination

The following diagram outlines the workflow for determining the half-maximal inhibitory concentration (IC₅₀) of **15-LOX-IN-2**.



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